molecular formula C22H14O4 B1593820 [1,1'-Binaphthalene]-8,8'-dicarboxylic acid CAS No. 29878-91-9

[1,1'-Binaphthalene]-8,8'-dicarboxylic acid

Cat. No.: B1593820
CAS No.: 29878-91-9
M. Wt: 342.3 g/mol
InChI Key: XGDAODQNSVFBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Axial Chirality

The molecular architecture of [1,1'-Binaphthalene]-8,8'-dicarboxylic acid is fundamentally defined by its binaphthyl core structure, which consists of two naphthalene rings connected through a single carbon-carbon bond at the 1,1'-positions. This structural arrangement creates an axis of chirality along the connecting bond, establishing the compound as an example of axial chirality where the molecule contains two pairs of chemical groups in a non-planar arrangement about the chiral axis. The axial chirality in this system arises from the restricted rotation about the internaphthyl bond due to steric hindrance between the naphthalene ring systems, particularly when substituted at positions that create additional bulk or electronic interactions.

The carboxylic acid functional groups positioned at the 8,8'-locations create a unique electronic and steric environment compared to other positional isomers. The 8-position on each naphthalene ring is adjacent to the internaphthyl bond, placing the carboxylic acid groups in close proximity to each other when the molecule adopts certain conformations. This proximity enables the formation of intramolecular hydrogen bonds between the carboxylic acid groups, which has profound effects on the molecule's preferred conformation and its interactions with other molecules. The intramolecular hydrogen bonding capability distinguishes the 8,8'-isomer from other binaphthyl dicarboxylic acids and contributes to its unique supramolecular chemistry.

The stereochemical designation of this compound follows the Cahn-Ingold-Prelog priority rules for axially chiral compounds, where the enantiomers are labeled as (Ra) and (Sa). The chiral axis is viewed end-on, and the substituents are ranked according to their priority, with the carboxylic acid groups and the extended naphthalene systems determining the absolute configuration. The compound can exist as both enantiomers and as a racemic mixture, each exhibiting different crystallization behaviors and molecular recognition properties.

The molecular geometry demonstrates significant deviation from planarity due to the steric interactions between the naphthalene rings and the positioning of the carboxylic acid substituents. X-ray crystallographic studies have revealed that the dihedral angle between the two naphthalene planes varies depending on the crystalline environment and intermolecular interactions, typically ranging from approximately 64° to 68°. This geometry is considerably different from unsubstituted 1,1'-binaphthyl, which adopts a dihedral angle closer to 90°, indicating that the 8,8'-substitution pattern significantly influences the preferred molecular conformation.

Properties

IUPAC Name

8-(8-carboxynaphthalen-1-yl)naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O4/c23-21(24)17-11-3-7-13-5-1-9-15(19(13)17)16-10-2-6-14-8-4-12-18(20(14)16)22(25)26/h1-12H,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDAODQNSVFBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=CC4=C3C(=CC=C4)C(=O)O)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067525
Record name [1,1'-Binaphthalene]-8,8'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29878-91-9
Record name [1,1′-Binaphthalene]-8,8′-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29878-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Binaphthyl-8,8'-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029878919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dina acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Binaphthalene]-8,8'-dicarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Binaphthalene]-8,8'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-binaphthyl-8,8'-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.369
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1'-Binaphthyl-8,8'-dicarboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TV2DT592L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Starting Material and Key Reaction

  • The classical synthesis starts with 1,8-naphthalimide , which undergoes hydrolysis to yield 1-amino-8-naphthoic acid sodium salt .
  • This intermediate is then diazotized in concentrated hydrochloric acid to form the 1-amino-8-naphthoic acid diazonium salt .
  • The diazonium salt undergoes reductive coupling catalyzed by copper salts to form the binaphthyl dicarboxylic acid.

Reaction Conditions and Catalysts

  • Copper salts (both monovalent and divalent forms) serve as catalysts.
  • The reaction typically occurs in a buffered aqueous system containing ammonia and sodium bicarbonate.
  • The diazonium salt is slowly added to the reducing buffer solution containing copper catalysts.
  • The copper catalyst cycles between copper(I) and copper(II) states, facilitating the coupling reaction.

Limitations

  • The classical process generates large amounts of copper sludge and wastewater, posing environmental disposal challenges.
  • The yield reported historically is around 75-85% but with significant environmental drawbacks.

Green Production Method (Recent Advances)

A patented green production method significantly improves yield and environmental compatibility by optimizing the catalyst regeneration and reaction conditions:

Key Innovations

  • Use of hydroxylamine salts as reducing agents replacing monovalent copper ions for reduction condensation of the diazonium salt.
  • The reaction buffer system consists of copper salts, hydroxylamine salt, ammonia water, and sodium bicarbonate, forming a sky-blue catalytic solution.
  • The catalyst is regenerated continuously by reducing copper(II) tetrammine back to copper(I) diammine with hydroxylamine, maintaining catalytic activity.
  • The generation of nitrogen gas during both catalyst consumption and regeneration accelerates the reaction and ensures completeness.

Process Steps

Step Description
1 Dissolve 1,8-naphthalimide in sodium hydroxide aqueous solution, heat to 100°C for hydrolysis, then cool.
2 Add sodium nitrite to form solution A containing diazonium salt precursor.
3 Diazotize by dropwise addition of solution A into cold (0-5°C) hydrochloric acid solution to form 1-amino-8-naphthoic acid diazonium salt.
4 Prepare reaction buffer: dissolve copper sulfate pentahydrate and hydroxylamine hydrochloride in water, add ammonia water and sodium bicarbonate, stir to sky-blue solution (catalyst).
5 Slowly add diazonium salt to reaction buffer under stirring.
6 Precipitate copper sulfide catalyst by adding sulfide ions (S²⁻), filter and recover catalyst.
7 Acidify mother liquor to pH ~2 with sulfuric acid to precipitate [1,1'-Binaphthalene]-8,8'-dicarboxylic acid, filter and dry.

Reaction Yields and Environmental Benefits

  • Yields improve by approximately 10% compared to classical methods, reaching near 90-95%.
  • The process significantly reduces wastewater volume and toxic copper sludge.
  • Catalyst regeneration and nitrogen evolution ensure rapid and complete reaction.

Comparative Data from Examples in Green Method

Example Hydroxylamine Hydrochloride (parts) Copper Sulfate Pentahydrate (parts) Ammonia Water (25%) (parts) Sodium Bicarbonate (parts) Yield (parts)
1 Not used (classical) Not specified Not specified Not specified 190.7
2 110 40 120 81 187
3 110 Catalyst from example 1 145 81 187.5

Note: Parts correspond to scale in industrial batch preparation, showing slight variations in reagent proportions and yields.

Alternative Synthetic Routes

Oxidation of 2'-Methyl Substituted Binaphthyl Esters

  • Another approach involves the synthesis of 1,1'-binaphthyl-2,2'-dicarboxylic acid by oxidation of the 2'-methyl substituent on isopropyl 2'-methyl-1,1'-binaphthyl-2-carboxylate.
  • This route employs Grignard reagents and subsequent oxidation steps.
  • Although this method targets a positional isomer (2,2'-dicarboxylic acid), it demonstrates alternative oxidative coupling strategies relevant to binaphthyl dicarboxylic acid synthesis.

Chiral Binaphthyl Dicarboxylic Acid Preparation

  • Chiral binaphthyl dicarboxylic acids can be prepared via oxidation of precursors with sodium chlorite and hydrogen peroxide in tetrahydrofuran, followed by acid extraction and recrystallization.
  • This method emphasizes stereochemical control and high purity, achieving yields over 90%.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Environmental Impact Notes
Classical Copper-Catalyzed 1,8-naphthalimide hydrolysis, diazotization, copper salts in ammonia buffer 75-85 High wastewater and copper sludge Established but environmentally problematic
Green Copper-Hydroxylamine Catalyzed Hydroxylamine hydrochloride, copper sulfate, ammonia, sodium bicarbonate buffer ~90-95 Reduced waste, catalyst recycling Improved yield and eco-friendly
Oxidation of 2'-Methyl Binaphthyl Esters Grignard reaction followed by oxidation Good Moderate Targets positional isomer
Chiral Synthesis via Sodium Chlorite Oxidation Sodium chlorite, H2O2 in THF, acid extraction >90 Moderate For chiral derivatives

Scientific Research Applications

Asymmetric Synthesis

[1,1'-Binaphthalene]-8,8'-dicarboxylic acid is widely utilized in asymmetric synthesis as a precursor for the development of chiral ligands and catalysts. Its ability to form stable chiral complexes with metal centers allows it to induce asymmetry in various chemical reactions. This property is particularly valuable in the synthesis of pharmaceuticals and fine chemicals, where enantiomeric purity is critical.

Catalytic Activity

The compound serves as a chiral Brønsted acid catalyst in organic synthesis reactions. It has been shown to facilitate a variety of transformations, including esterification and amination reactions, enhancing reaction rates and selectivity towards desired products.

Supramolecular Chemistry

Due to its capacity for self-assembly into complex structures, this compound has been investigated as a building block for supramolecular gels. These gels have potential applications in drug delivery systems and tissue engineering, where they can form three-dimensional networks that mimic biological tissues.

Biological Applications

Research has explored the potential of this compound in developing chiral drugs and bioactive molecules. Its unique structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.

Industrial Applications

In industry, this compound is used in producing advanced materials such as polymers and nanomaterials. Its chiral properties are leveraged to create materials with specific optical or electronic characteristics.

Case Study 1: Chiral Catalysis

A study demonstrated that this compound could be employed as a chiral ligand in palladium-catalyzed reactions. The results indicated improved enantioselectivity compared to traditional ligands due to its unique structural features.

Case Study 2: Supramolecular Gels

Research on supramolecular gels formed from this compound showed that these gels could encapsulate drug molecules effectively. The gels exhibited controlled release properties that are promising for drug delivery applications.

Case Study 3: Green Production Methods

Recent advancements in green chemistry have led to the development of environmentally friendly synthetic routes for producing this compound using copper-catalyzed methods that minimize waste generation while enhancing yield by approximately 10% over conventional methods .

Mechanism of Action

The mechanism of action of [1,1’-Binaphthalene]-8,8’-dicarboxylic acid in catalytic processes involves its ability to coordinate with metal centers, forming chiral complexes that can induce asymmetry in chemical reactions. The carboxylic acid groups play a crucial role in anchoring the compound to the metal center, while the naphthalene rings provide a rigid framework that enhances the chiral environment.

Comparison with Similar Compounds

Structural and Functional Differences

Key binaphthalene dicarboxylic acid isomers and related compounds are compared below:

Compound CAS RN Carboxyl Positions Key Properties Applications
[1,1'-Binaphthalene]-8,8'-dicarboxylic acid 249-922-7 8,8' • Forms ternary crystalline salts with bases (e.g., pyridine)
• No inclusion compound formation with aprotic solvents
• Host-guest chemistry
• Chiral resolution agents
[1,1'-Binaphthalene]-2,2'-dicarboxylic acid 113567-21-8 2,2' • Forms inclusion compounds with aprotic solvents
• Precursor to spiro-ammonium catalysts
• Asymmetric catalysis (e.g., phase-transfer catalysts)
• Ligand synthesis
[1,1'-Binaphthalene]-4,4'-dicarboxylic acid (BNDC) N/A 4,4' • Used in metal-organic frameworks (MOFs)
• Synthesized via oxidative coupling of bromonaphthalene derivatives
• MOF construction (e.g., UiO-67-BNDC)
• Porous material design
4,4'-Biphenyldicarboxylic acid 619-93-2 4,4' (biphenyl core) • Forms coordination complexes (e.g., Ce-bpdc)
• High thermal stability
• Metal-organic frameworks
• Crystallization studies
Naphthalene-1,4-dicarboxylic acid 605-70-9 1,4 (single naphthalene) • Linear dicarboxylate linker
• Predicted density: 1.359 g/cm³
• Organic synthesis
• Dye and polymer intermediates

Physical and Chemical Properties

  • Acidity : The 8,8'-isomer’s acidity (pKa ~3.32 predicted for its dimethoxy derivative ) is influenced by electron-withdrawing effects of the carboxyl groups.
  • Crystallinity : The 8,8'-isomer forms dense, salt-like aggregates due to strong hydrogen bonding with bases, while the 2,2'-isomer adopts open frameworks for guest inclusion .
  • Thermal Stability : Biphenyldicarboxylates (e.g., Ce-bpdc) exhibit higher thermal stability (>300°C) compared to binaphthyl derivatives .

Biological Activity

[1,1'-Binaphthalene]-8,8'-dicarboxylic acid, commonly referred to as Dina acid, is a chiral compound with significant potential in various fields of chemistry and biology. Its unique structure, featuring two naphthalene rings connected at their 1 and 1' positions with carboxylic acid groups at the 8 and 8' positions, endows it with distinct optical and chemical properties. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

  • Chemical Formula : C22H14O4
  • Molecular Weight : 342.34 g/mol
  • Chirality : The compound exhibits axial chirality due to restricted rotation around the bond linking the two naphthalene units. This property is crucial for its biological interactions and applications in supramolecular chemistry.

1. Catalytic Activity

This compound serves as a chiral Brønsted acid catalyst in organic synthesis reactions. Its ability to facilitate various reactions makes it valuable in synthesizing complex organic molecules.

2. Supramolecular Chemistry

Due to its capacity for self-assembly into complex structures, this compound has been investigated as a building block for supramolecular gels. These gels have potential applications in drug delivery systems and tissue engineering, where they can form three-dimensional networks that mimic biological tissues.

3. Optical Stability

Research indicates that the optical stability of binaphthyl derivatives can be enhanced through specific substitution patterns. For instance, larger substituents at the 2,2' positions improve stability compared to simpler derivatives . This characteristic is particularly important for developing photonic materials and sensors.

The biological activity of this compound can be attributed to several mechanisms:

  • Chiral Recognition : Its chirality allows it to interact selectively with other chiral molecules, which is essential in drug design and synthesis.
  • Self-Assembly : The ability to form supramolecular structures enhances its functionality in biological systems, such as targeted drug delivery.
  • Catalytic Efficiency : As a catalyst, it can lower activation energy barriers for various chemical reactions, facilitating processes that are critical in biological contexts.

Case Study 1: Supramolecular Gels

Research has demonstrated that this compound can form hydrogels that exhibit significant mechanical strength and biocompatibility. These gels were tested for their ability to encapsulate drugs and release them in a controlled manner, showcasing their potential for use in biomedical applications.

Case Study 2: Chiral Catalysis

In a study focusing on asymmetric synthesis, this compound was employed as a ligand in catalytic reactions. The results indicated that it could effectively promote enantioselective transformations, leading to products with high optical purity .

Comparative Analysis

The following table summarizes the key properties and applications of this compound compared to other binaphthyl derivatives:

Property/ApplicationThis compoundOther Binaphthyl Derivatives
ChiralityHighVariable
Catalytic ActivityYesYes
Supramolecular Gel FormationYesLimited
Optical StabilityEnhanced with specific substitutionsVaries widely

Q & A

Q. What are the established synthetic routes for [1,1'-Binaphthalene]-8,8'-dicarboxylic acid, and how can enantiomeric purity be ensured?

A three-step method starting from chiral 1,1'-binaphthalene-2,2'-diol has been optimized: (1) triflation of hydroxyl groups, (2) methoxycarbonylation under mild pressure (using an air bag), and (3) hydrolysis to yield the dicarboxylic acid. This approach achieves up to 62% overall yield and 99% enantiomeric excess (ee). Key steps include avoiding high-pressure equipment and rigorous purification after hydrolysis (e.g., recrystallization or chiral chromatography) .

Q. How should researchers handle and store this compound to ensure safety and stability?

While specific safety data for this compound is limited, analogous biphenyl dicarboxylic acids (e.g., [1,1'-biphenyl]-4,4'-dicarboxylic acid) suggest standard precautions: use PPE (gloves, goggles), avoid inhalation of dust, and store in a cool, dry environment. No special fire/explosion measures are required, but contamination should be minimized by sealing containers .

Q. What role does this compound play in metal-organic frameworks (MOFs)?

As a ditopic linker, its rigid binaphthyl backbone and carboxylate groups enable coordination with metal clusters (e.g., Zn, Zr) to form MOFs with tunable porosity. The axial chirality of the binaphthyl core can introduce enantioselective properties in frameworks for gas separation or catalysis .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Essential methods include:

  • NMR (¹H/¹³C) to confirm structure and purity.
  • HPLC with chiral columns to determine enantiomeric excess.
  • X-ray crystallography to resolve stereochemistry and MOF topology.
  • FTIR to track carboxylate coordination in MOFs .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing anhydrides or hypervalent iodine derivatives of this compound?

Anhydride formation from this compound requires careful dehydration. A catalytic system (MgCl₂ + di-tert-butyl dicarbonate) improves anhydride yields to 73% compared to traditional methods (thionyl chloride, 36–46%). For hypervalent iodine reagents, reactivity challenges arise due to steric hindrance; pre-functionalization of the iodine center or using electron-deficient aryl iodides may enhance success .

Q. What strategies address contradictions in MOF stability when using chiral dicarboxylic acid linkers?

Comparative studies with non-chiral analogues (e.g., biphenyl-4,4'-dicarboxylic acid) reveal that binaphthyl-based MOFs may exhibit lower thermal stability due to steric strain. Strategies include:

  • Mixed-linker synthesis to balance porosity and robustness.
  • Post-synthetic stabilization via cross-linking or surface passivation .

Q. How does bromination of this compound affect its electronic properties, and what side reactions must be controlled?

Bromination (e.g., in sulfuric acid) introduces electron-withdrawing groups, altering π-conjugation and acidity. Side reactions like over-bromination or ring-opening can occur; monitoring reaction time, temperature, and stoichiometry is critical. GC-MS or MALDI-TOF can track intermediates .

Q. What computational tools predict the performance of this compound in enantioselective catalysis?

Density functional theory (DFT) models assess host-guest interactions in chiral MOFs, while molecular docking simulations evaluate binding affinities for substrates. Machine learning frameworks trained on existing MOF databases can propose optimal metal-linker combinations .

Q. How do purification methods impact the catalytic activity of MOFs derived from this linker?

Residual solvents or unreacted linker molecules can block pores. Soxhlet extraction with dimethylformamide (DMF) or supercritical CO₂ drying enhances porosity. Activation protocols (e.g., heating under vacuum) must avoid framework collapse .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining ee?

Batch-to-batch variability in triflation and carboxylation steps can reduce ee. Continuous-flow systems improve reproducibility by controlling reaction parameters (pressure, temperature). Real-time monitoring via inline spectroscopy ensures consistency .

Methodological Notes

  • Contradictions in Synthesis : reports high-yield methoxycarbonylation, while highlights reactivity limitations in hypervalent iodine chemistry. This underscores the need for condition-specific optimization.
  • MOF Design : emphasizes the importance of secondary building units (SBUs) for framework topology, which may differ for chiral vs. non-chiral linkers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Binaphthalene]-8,8'-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
[1,1'-Binaphthalene]-8,8'-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.